1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea
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Overview
Description
- The pyrrolidinone intermediate is then reacted with an isocyanate derivative of 3-fluoro-4-methylaniline to form the urea linkage.
- This step typically requires the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea typically involves multi-step organic reactions. One common method includes:
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Formation of the Pyrrolidinone Ring:
- Starting with a suitable precursor, such as 4-chlorobenzaldehyde, the pyrrolidinone ring can be synthesized through a series of condensation and cyclization reactions.
- Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group in the pyrrolidinone ring to an alcohol.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as alcohols.
- Substituted derivatives with additional halogen or nitro groups.
Scientific Research Applications
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to changes in cellular function and viability.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea: Lacks the pyrrolidinone ring, which may affect its biological activity and chemical properties.
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea: Similar structure but without the fluoro-methyl substitution, potentially altering its reactivity and interactions.
Uniqueness: 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the pyrrolidinone ring and the fluoro-methylphenyl group distinguishes it from other related compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-fluoro-4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c1-11-2-5-13(8-16(11)20)21-18(25)22-14-9-17(24)23(10-14)15-6-3-12(19)4-7-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFMJAMXLWXGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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